

Application Notes and Protocols for STX140 Synthesis and Research Use

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Compound of Interest		
Compound Name:	STX140	
Cat. No.:	B1681772	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX140, also known as 2-methoxyestradiol-3,17-O,O-bis-sulfamate, is a potent, orally bioavailable, multi-targeting anti-cancer agent.[1] It is a sulfamoylated derivative of 2-methoxyestradiol (2-ME), an endogenous metabolite of estradiol.[2] Unlike its parent compound, STX140 exhibits excellent oral bioavailability (>85%) and a superior pharmacokinetic profile, making it a promising candidate for cancer therapy.[1][2] STX140's anti-cancer activity stems from its ability to inhibit steroid sulfatase (STS) and disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.[2][3] It has demonstrated efficacy in various cancer models, including those resistant to conventional chemotherapeutics like taxanes.[4]

These application notes provide a comprehensive overview of the synthesis of **STX140** for research purposes, along with detailed protocols for its in vitro and in vivo evaluation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **STX140** across various cancer cell lines and models.

Table 1: In Vitro Activity of **STX140**



Parameter	Cell Line / System	Value	Reference(s)
Steroid Sulfatase (STS) Inhibition IC50	Placental Microsomes	39 nM	[5]
MCF-7 breast cancer cells	0.5 nM	[5]	
JEG-3 placental carcinoma cells	4.2 nM	[6][7]	
Tubulin Assembly Inhibition IC50	Bovine brain tubulin	2.2 μΜ	[5]
Antiproliferative Activity GI50/IC50	MCF-7 (breast cancer)	0.52 μM (GI50)	[6][7]
MDA-MB-231 (breast cancer)	618 nM (IC50)	[5]	
LNCaP (prostate cancer)	530 nM (IC50)	[5]	
PC3 (prostate cancer)	400 nM (IC50)	[5]	
A2780 (ovarian cancer)	330 nM (IC50)	[5]	
A2780 (adriamycin-resistant)	870 nM (IC50)	[5]	_
A2780 (cisplatin-resistant)	380 nM (IC50)	[5]	_
Carbonic Anhydrase II (CAII) Inhibition IC50	379 nM	[5]	-

Table 2: In Vivo Activity of STX140



Animal Model	Cancer Type	Dose	Effect	Reference(s)
Mouse Xenograft	MCF-7 (breast cancer)	20 mg/kg	Tumor growth reduction	[5]
Mouse Xenograft	MDA-MB-231 (breast cancer)	20 mg/kg	Tumor growth reduction	[5]
Mouse Xenograft	Taxane-resistant breast carcinoma	Not specified	Tumor growth inhibition	[4]
Lewis Rat EAE Model	Multiple Sclerosis Model	10 mg/kg/day i.p.	Complete blockage of clinical disease	[8]

Experimental Protocols

1. Synthesis of **STX140** (2-Methoxyestradiol-3,17-O,O-bis-sulfamate)

The synthesis of **STX140** is based on the method described by Jourdan, Leese, et al. (2010). [9] The following is a representative protocol derived from related syntheses.

- 2-Methoxyestradiol
- Sulfamoyl chloride (H2NSO2Cl)
- N,N-Dimethylacetamide (DMA) or a similar aprotic polar solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Silica gel for column chromatography



Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- Dissolve 2-methoxyestradiol in anhydrous DMA under an inert atmosphere (e.g., nitrogen or argon).
- Add an excess of sulfamoyl chloride to the solution. The reaction is typically carried out at room temperature.
- Stir the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Extract the product with dichloromethane.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **STX140**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
- 2. In Vitro Cell Proliferation Assay

This protocol is for assessing the antiproliferative effects of **STX140** on cancer cell lines.

- Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium



- STX140 stock solution (dissolved in DMSO)
- 96-well cell culture plates
- MTT, XTT, or WST-1 cell proliferation reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of STX140 in complete culture medium from the stock solution.
 Include a vehicle control (DMSO) and a no-treatment control.
- Remove the medium from the cells and replace it with the medium containing the different concentrations of STX140.
- Incubate the plate for a specified period (e.g., 72 hours).
- Add the cell proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- If using MTT, add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
- 3. Tubulin Polymerization Assay

This assay measures the effect of **STX140** on the polymerization of tubulin into microtubules.



- Purified tubulin (e.g., bovine brain)
- Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
- GTP solution
- STX140 stock solution
- Positive control (e.g., paclitaxel for polymerization enhancement) and negative control (e.g., nocodazole for inhibition)
- Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

- Prepare a tubulin solution in ice-cold polymerization buffer.
- In a pre-chilled 96-well plate, add the desired concentrations of **STX140**, controls, and vehicle.
- · Add the tubulin solution to each well.
- Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer prewarmed to 37°C.
- Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
- Plot the absorbance against time to obtain polymerization curves. Analyze the curves to determine the effect of STX140 on the rate and extent of tubulin polymerization.
- 4. Steroid Sulfatase (STS) Inhibition Assay

This protocol assesses the inhibitory activity of **STX140** on the STS enzyme.

Methodological & Application





- STS enzyme source (e.g., placental microsomes or lysate from STS-expressing cells like JEG-3)
- Substrate: [3H]-estrone-3-sulfate
- Scintillation fluid and vials
- Toluene or other suitable organic solvent
- STX140 stock solution

Procedure:

- Pre-incubate the STS enzyme preparation with various concentrations of STX140 or vehicle control at 37°C.
- Initiate the enzymatic reaction by adding the [3H]-estrone-3-sulfate substrate.
- Incubate the reaction mixture at 37°C for a defined period.
- Stop the reaction and separate the product ([³H]-estrone) from the substrate. This is typically done by adding toluene, which selectively extracts the non-polar estrone, leaving the charged estrone sulfate in the aqueous phase.
- Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of STS inhibition for each STX140 concentration and determine the IC50 value.
- 5. In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **STX140** in a mouse xenograft model.



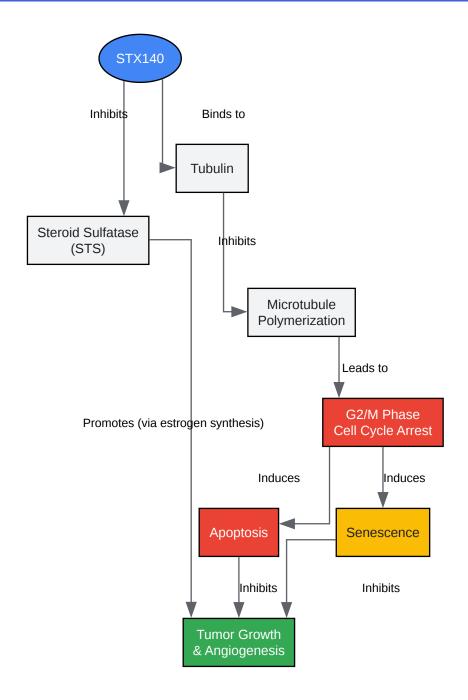
- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for implantation (e.g., MCF-7)
- Matrigel (optional, to improve tumor take rate)
- STX140 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

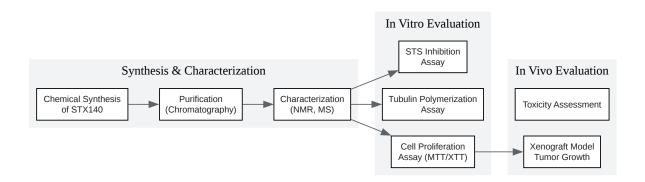
- Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
- Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
- Administer **STX140** (e.g., 20 mg/kg) or vehicle to the respective groups daily by oral gavage.
- Measure tumor dimensions with calipers every few days and calculate the tumor volume.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of STX140.

Signaling Pathways and Experimental Workflows









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References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-[11C]methoxy-3,17β-O,O-bis(sulfamoyl)estradiol as a new potential PET agent for imaging of steroid sulfatase (STS) in cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]



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